molecular formula C18H22N4O2 B2617214 4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide CAS No. 1797952-21-6

4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide

Cat. No.: B2617214
CAS No.: 1797952-21-6
M. Wt: 326.4
InChI Key: NRIRZBPVJGCXJQ-UHFFFAOYSA-N
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Description

4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with a carboxylic acid or its derivative.

    Attachment of the 6-methylpyridazin-3-yl group: This can be done through an etherification reaction using a suitable pyridazine derivative.

    Introduction of the o-tolyl group: This step involves the reaction of the intermediate compound with an o-tolyl derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation products: Hydroxylated or carbonylated derivatives.

    Reduction products: Amines.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly in the areas of neurology and oncology.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-((6-methylpyridazin-3-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide
  • 4-((6-methylpyridazin-3-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide
  • 4-((6-methylpyridazin-3-yl)oxy)-N-(phenyl)piperidine-1-carboxamide

Properties

IUPAC Name

N-(2-methylphenyl)-4-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-5-3-4-6-16(13)19-18(23)22-11-9-15(10-12-22)24-17-8-7-14(2)20-21-17/h3-8,15H,9-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIRZBPVJGCXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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